molecular formula C2H5NO3 B1594696 Aminohydroxyacetic acid CAS No. 4746-62-7

Aminohydroxyacetic acid

Cat. No.: B1594696
CAS No.: 4746-62-7
M. Wt: 91.07 g/mol
InChI Key: ZHWLPDIRXJCEJY-UHFFFAOYSA-N
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Description

It is characterized by the presence of both an amino group and a hydroxyl group attached to the alpha carbon adjacent to the carboxylate group

Mechanism of Action

Aminooxyacetic acid inhibits 4-aminobutyrate aminotransferase (GABA-T) activity in vitro and in vivo, leading to less gamma-aminobutyric acid (GABA) being broken down . Subsequently, the level of GABA is increased in tissues .

Safety and Hazards

Aminohydroxyacetic acid is harmful if swallowed and causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aminohydroxyacetic acid can be synthesized through several methods. One common approach involves the amination of alpha-bromocarboxylic acids. This method provides a straightforward route to prepare alpha-aminocarboxylic acids . Another method involves acid-assisted reactions with dimethyl carbonate, which allows for efficient O-methylation, N,O-methylation, and N-formylation of amino acids .

Industrial Production Methods: Industrial production of amino acids, including this compound, often involves fermentation processes using microbial cell factories. These biotechnological approaches are advantageous due to their sustainability and efficiency .

Chemical Reactions Analysis

Types of Reactions: Aminohydroxyacetic acid undergoes various chemical reactions typical of amino acids. These include:

Common Reagents and Conditions:

    Esterification: Alcohol and acid catalyst.

    Acylation: Acid chlorides or anhydrides and a base.

    Cyclization: Prolonged reaction time or excess anhydride.

    Reaction with Aldehydes: Aldehydes and suitable reaction conditions for imine formation.

Major Products:

    Esterification: Esters.

    Acylation: Amides.

    Cyclization: Diketopiperazines.

    Reaction with Aldehydes: Imine or Schiff base, keto acids, aldehydes, and amines.

Comparison with Similar Compounds

Uniqueness: Aminohydroxyacetic acid is unique due to its dual functional groups (amino and hydroxyl) on the alpha carbon, which allows it to participate in a wide range of chemical reactions and biological processes. Its ability to inhibit multiple enzymes and affect various metabolic pathways distinguishes it from other similar compounds .

Properties

IUPAC Name

2-amino-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO3/c3-1(4)2(5)6/h1,4H,3H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWLPDIRXJCEJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00963848
Record name Amino(hydroxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4746-62-7
Record name 2-Amino-2-hydroxyacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4746-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminohydroxyacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004746627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amino(hydroxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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